![molecular formula C12H11N3O6 B1463835 1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid CAS No. 894622-67-4](/img/structure/B1463835.png)

1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid

説明

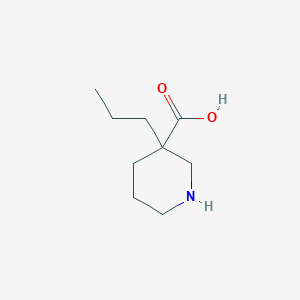

“1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound with a molecular weight of 293.24 . It is used for research purposes .

Synthesis Analysis

The synthesis of nitro compounds like “this compound” can be achieved through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a nitro group, which is a hybrid of two equivalent resonance structures . The nitro group has a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis

Nitro compounds can undergo various reactions, including reduction to amines, reactions with nucleophiles, and reactions with electrophiles . The specific reactions that “this compound” undergoes would depend on the conditions and reagents used.科学的研究の応用

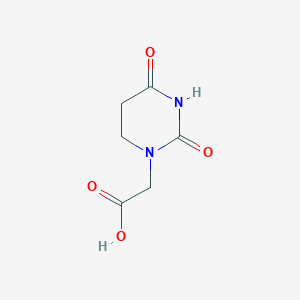

Synthesis of Derivatives for Anticancer and Antimicrobial Activity : A study by Kairytė et al. (2022) explored the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives with azole, diazole, and hydrazone moieties. These compounds demonstrated significant anticancer activity against A549 cells and antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including linezolid and tedizolid-resistant strains. This research highlights the potential of 5-oxopyrrolidine derivatives as scaffolds for developing anticancer and antimicrobial compounds targeting multidrug-resistant pathogens (Kairytė et al., 2022).

Synthesis of Pyrrolidine Derivatives for Antioxidant Activity : Tumosienė et al. (2019) synthesized a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with various substituents. These compounds were tested for their antioxidant activity, with some showing higher activity than ascorbic acid. This study demonstrates the potential of these derivatives in developing potent antioxidants (Tumosienė et al., 2019).

Antibacterial Activity of Pyrrolidine Derivatives : Research by Žirgulevičiūtė et al. (2015) on 1,4-disubstituted pyrrolidinone derivatives from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid revealed notable antibacterial activity. The study focused on synthesizing compounds with various moieties and testing their antibacterial efficacy. The results showed that certain derivatives exhibited high antibacterial activity, suggesting their potential use in developing new antibacterial agents (Žirgulevičiūtė et al., 2015).

Synthesis for Potential Peptide Coupling Applications : Hemmasi et al. (1982) described the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids, suitable for coupling to polyethylene glycol in peptide synthesis. This demonstrates the utility of such compounds in the field of peptide synthesis, providing a method with improved coupling yield and easier purification compared to traditional approaches (Hemmasi et al., 1982).

Safety and Hazards

The safety data sheet for a similar compound, 4-Nitrobenzoyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

作用機序

特性

IUPAC Name |

1-[(4-nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O6/c16-10-5-8(12(18)19)6-14(10)13-11(17)7-1-3-9(4-2-7)15(20)21/h1-4,8H,5-6H2,(H,13,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYOLTDJWPOLJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B1463754.png)

![1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1463755.png)

![2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463759.png)

![2-Chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine](/img/structure/B1463766.png)

![2-chloro-N-{[3-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1463768.png)

![2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463770.png)

![2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B1463774.png)